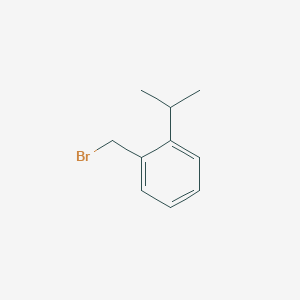

1-(Bromomethyl)-2-isopropylbenzene

Katalognummer B1290035

Molekulargewicht: 213.11 g/mol

InChI-Schlüssel: MNFHEXAXUHCTBY-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07595315B2

Procedure details

Add 1.7M tert-BuLi (26 ml, 44 mmol) dropwise, at −78° C. under inert atmosphere, to a solution of 1-Iodo-2-iso-propylbenzene (5 g, 20.3 mmol) in 70 ml of dry THF and stir. After 10 min, add Paraformaldehyde (2 g, 66.7 mmol) in a single portion. Stir the reaction at this temperature for 15 min and then at room temperature for 2 h. Add a saturated aqueous solution of NH4Cl and extract with CH2Cl2 three times. Dry the combined organic extracts over Na2SO4, filter and concentrate under reduced pressure to give a residue. Purify the residue by column chromatography on silica gel eluting with CH2Cl2 to afford pure (2-Isopropyl-phenyl)-methanol as pale purple oil. Add aqueous concentrated HBr (15 ml) to a solution of (2-Isopropyl-phenyl)-methanol (1,93 g, 12.85 mmol) in CH2Cl2(15 ml) and stir at room temperature. After 2 h. separate phases and wash the organic one with H2O; dry over Na2SO4 and evaporate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with CH2Cl2 to obtain 1-Bromomethyl-2-isopropyl-benzene as very pale pink light oil. 1H-NMR (CDCl3, 200 MHz): δ 7.33-7.25 (m, 3H), 7.19-7.11 (m, 1H), 4.58 (s, 1H), 3.31 (sep, J=6.8 Hz, 1H), 1.30 (d, J=6.8 Hz, 6H).

Identifiers

|

REACTION_CXSMILES

|

[BrH:1].[CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11]O)([CH3:4])[CH3:3]>C(Cl)Cl>[Br:1][CH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:2]([CH3:4])[CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

|

Name

|

|

|

Quantity

|

12.85 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C1=C(C=CC=C1)CO

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 2 h. separate phases

|

|

Duration

|

2 h

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the organic one with H2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate at vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purify the residue by column chromatography on silica gel eluting with CH2Cl2

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC1=C(C=CC=C1)C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |